3-{2-[(Naphthalen-1-yl)sulfanyl]anilino}-1-phenylbut-2-en-1-one
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Overview
Description
3-{2-[(Naphthalen-1-yl)sulfanyl]anilino}-1-phenylbut-2-en-1-one is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalen-1-yl group attached to a sulfanyl anilino moiety, which is further connected to a phenylbut-2-en-1-one backbone. The presence of these functional groups contributes to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[(Naphthalen-1-yl)sulfanyl]anilino}-1-phenylbut-2-en-1-one typically involves the reaction of naphthalen-1-yl thiol with an appropriate aniline derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sulfanyl anilino intermediate. This intermediate is then reacted with a phenylbut-2-en-1-one derivative to yield the final product. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-{2-[(Naphthalen-1-yl)sulfanyl]anilino}-1-phenylbut-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide or amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, substituted phenylbut-2-en-1-one derivatives, and various amine derivatives, depending on the specific reaction pathway and conditions .
Scientific Research Applications
3-{2-[(Naphthalen-1-yl)sulfanyl]anilino}-1-phenylbut-2-en-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s structural features make it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 3-{2-[(Naphthalen-1-yl)sulfanyl]anilino}-1-phenylbut-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl and anilino groups can interact with various enzymes and receptors, modulating their activity. Additionally, the phenylbut-2-en-1-one backbone can participate in conjugation and electron transfer processes, influencing the compound’s overall reactivity and biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-[2-(2,6-dimethylphenyl)sulfanylanilino]-1-phenylbut-2-en-1-one
- 3-{2-[(Naphthalen-2-yl)oxy]anilino}-1-phenylbut-2-en-1-one
Uniqueness
Compared to similar compounds, 3-{2-[(Naphthalen-1-yl)sulfanyl]anilino}-1-phenylbut-2-en-1-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the naphthalen-1-yl group enhances its potential for π-π interactions and conjugation, while the sulfanyl anilino moiety provides additional sites for chemical modification and interaction with biological targets .
Properties
CAS No. |
919083-30-0 |
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Molecular Formula |
C26H21NOS |
Molecular Weight |
395.5 g/mol |
IUPAC Name |
3-(2-naphthalen-1-ylsulfanylanilino)-1-phenylbut-2-en-1-one |
InChI |
InChI=1S/C26H21NOS/c1-19(18-24(28)21-11-3-2-4-12-21)27-23-15-7-8-16-26(23)29-25-17-9-13-20-10-5-6-14-22(20)25/h2-18,27H,1H3 |
InChI Key |
ZSNDJAPNFSOPHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)C1=CC=CC=C1)NC2=CC=CC=C2SC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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